molecular formula C21H19Cl2N3O2 B4539782 4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B4539782
M. Wt: 416.3 g/mol
InChI Key: AEWBQAILSBNYNQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular structures and diverse chemical properties. Its synthesis and analyses contribute to the broader field of organic and medicinal chemistry, where such compounds are often explored for their potential applications in various domains, excluding drug usage and side effects as per the requirements.

Synthesis Analysis

The synthesis of similar tricyclic dione compounds involves intricate reactions that require precise conditions to achieve the desired product. For instance, compounds with related structures have been synthesized through reactions involving specific reagents under controlled conditions to ensure the formation of the correct molecular structure (Renjith et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this category has been thoroughly investigated using spectroscopic techniques (FT-IR, FT-Raman) and quantum chemical calculations, revealing detailed insights into their vibrational frequencies, molecular electrostatic potential, and charge transfer mechanisms within the molecule. This analysis helps in understanding the stability and reactive nature of the molecule (Renjith et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are characterized by their ability to undergo various transformations, including nucleophilic attacks and hyper-conjugative interactions, leading to a wide range of chemical behaviors and properties. These reactions are crucial for modifying the compound for specific applications or studies (Jager & Otterbein, 1980).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their practical application and handling. These properties are determined through experimental studies and help in the formulation and storage of the compound for research or industrial use.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects that define the utility of the compound. Studies on related compounds have highlighted their potential in forming stable structures with specific functionalities, offering insights into their reactivity patterns and suitability for further chemical modifications (Kossakowski et al., 2006).

properties

IUPAC Name

4-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O2/c1-10-19(11(2)25(24-10)9-14-15(22)4-3-5-16(14)23)26-20(27)17-12-6-7-13(8-12)18(17)21(26)28/h3-7,12-13,17-18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWBQAILSBNYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
Reactant of Route 6
4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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